Benzoximate
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Overview
Description
Benzoximate is an acaricide that is considered obsolete and not registered for use in many countries . It has a low water solubility and is quite volatile .
Molecular Structure Analysis
The molecular formula of Benzoximate is C18H18ClNO5 . Its molecular weight is 363.792 . The structure includes a total of 44 bonds, with 26 non-H bonds, 14 multiple bonds, 8 rotatable bonds, 2 double bonds, and 12 aromatic bonds .Physical And Chemical Properties Analysis
Benzoximate has a molecular weight of 363.79 . It is not highly soluble in water and is quite volatile .Scientific Research Applications
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Specific Scientific Field : Benzoximate is primarily used in the field of agriculture as an acaricide .
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Results or Outcomes : Benzoximate has a low water solubility and is quite volatile . It is not highly toxic to mammals but is considered an eye irritant . The specific results or outcomes of its use would depend on the particular conditions of its application, such as the type of crop, the severity of the mite infestation, and the specific formulation of the product.
- Apples : Benzoximate has been used to control spider mites on apple trees .
- Citrus : It has also been applied on citrus plants for the same purpose .
- Grapes : Grapevines have been another application area for Benzoximate .
- Other Fruit Trees : Apart from apples and citrus, it has been used on various other fruit trees .
- Vines : Benzoximate has been used to control spider mites on vines .
- Ornamentals : Ornamental plants have also been a significant area of application for this acaricide .
Safety And Hazards
Future Directions
properties
CAS RN |
29104-30-1 |
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Product Name |
Benzoximate |
Molecular Formula |
C18H18ClNO5 |
Molecular Weight |
363.8 g/mol |
IUPAC Name |
[(3-chloro-2,6-dimethoxybenzoyl)-ethylamino] benzoate |
InChI |
InChI=1S/C18H18ClNO5/c1-4-20(25-18(22)12-8-6-5-7-9-12)17(21)15-14(23-2)11-10-13(19)16(15)24-3/h5-11H,4H2,1-3H3 |
InChI Key |
HOERQTQCTISLFR-UHFFFAOYSA-N |
Isomeric SMILES |
CCO/N=C(/C1=C(C=CC(=C1OC)Cl)OC)\OC(=O)C2=CC=CC=C2 |
SMILES |
CCN(C(=O)C1=C(C=CC(=C1OC)Cl)OC)OC(=O)C2=CC=CC=C2 |
Canonical SMILES |
CCN(C(=O)C1=C(C=CC(=C1OC)Cl)OC)OC(=O)C2=CC=CC=C2 |
Appearance |
Solid powder |
melting_point |
73.0 °C |
Other CAS RN |
29104-30-1 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
enzomate benzoximate |
vapor_pressure |
3.38e-06 mmHg |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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